![molecular formula C7H12F2O2 B15306370 [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 1-methylcyclobutane, followed by a reaction with methanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the fluorination reactions safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mecanismo De Acción
The mechanism of action of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxymethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
[3,3-Difluoro-1-methylcyclobutyl]methanol: This compound is similar in structure but lacks the methoxymethyl group.
[3,3-Difluoro-1-(hydroxymethyl)cyclobutyl]methanol: This compound has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: The presence of both fluorine atoms and the methoxymethyl group in [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol makes it unique. The fluorine atoms can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and biological activity.
Propiedades
Fórmula molecular |
C7H12F2O2 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
Clave InChI |
RXIIJWRNAPERPK-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC(C1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


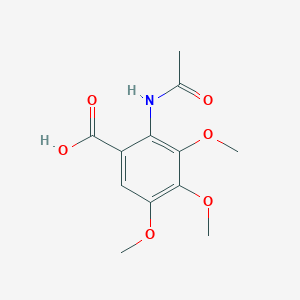
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)

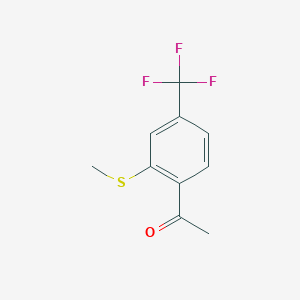
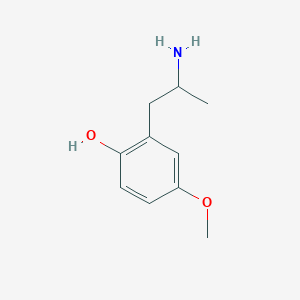


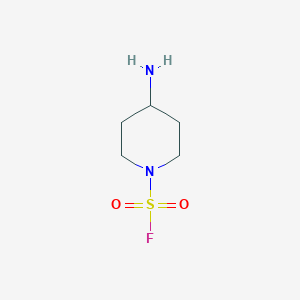
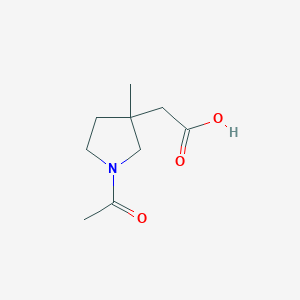


![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
